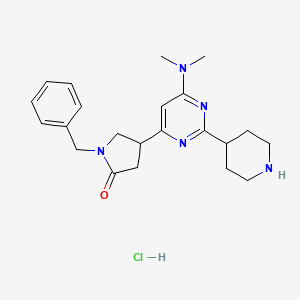
5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride is a useful research compound. Its molecular formula is C11H19ClN4O2 and its molecular weight is 274.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Allosteric Modulation of the Cannabinoid CB1 Receptor
The compound has been investigated for its potential as an allosteric modulator of the cannabinoid CB1 receptor. Research has shown that similar compounds can significantly increase the binding of CB1 receptor agonists, suggesting a positive cooperative allosteric effect. This could imply potential applications in modulating cannabinoid receptor functions (Price et al., 2005).
Microwave-Assisted Direct Amidation
The compound's structural relatives have been utilized in microwave-assisted amidation processes. This technique offers a pathway for efficiently producing carboxamides, which are crucial in various chemical syntheses (Milosevic et al., 2015).
Antimicrobial Activity
Compounds structurally similar to 5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid have been synthesized and evaluated for their antimicrobial activity. These compounds show variable and modest activity against different strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Patel et al., 2011).
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-5-piperidin-3-yl-1H-pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2.ClH/c16-5-4-13-11(17)10-6-9(14-15-10)8-2-1-3-12-7-8;/h6,8,12,16H,1-5,7H2,(H,13,17)(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTHJMRVHBKPBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NN2)C(=O)NCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

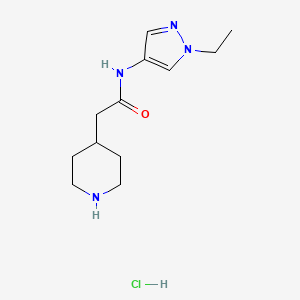

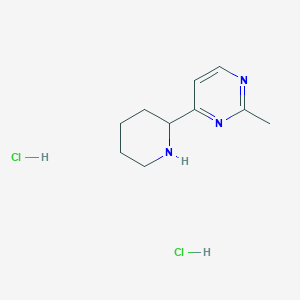
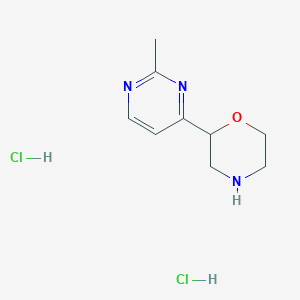
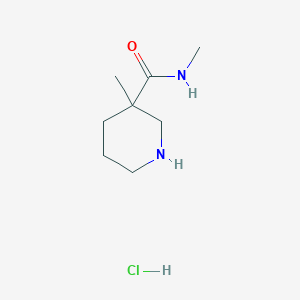
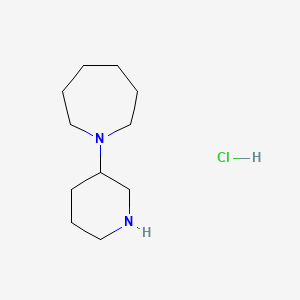

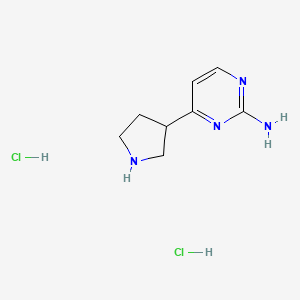

![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride](/img/structure/B1402513.png)
![1-Methyl-[2,4']bipiperidinyl dihydrochloride](/img/structure/B1402515.png)
![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402518.png)
![1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1402519.png)
